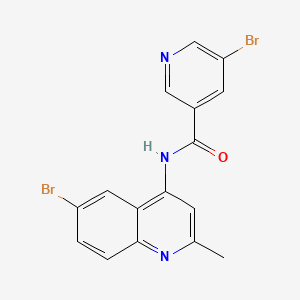

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would be characterized by the presence of a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The compound also contains bromine atoms and a carboxamide group .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions . They can act as bases, forming salts with strong acids . They can also undergo electrophilic substitution reactions at the positions activated by the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would depend on its specific structure. As a quinoline derivative, it is likely to be a solid at room temperature .科学研究应用

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .

Synthesis of Cholinergic Drugs

The compound is an important intermediate for the synthesis of cholinergic drugs . These drugs are used to treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

Similar compounds participate in the synthesis of oxazolidinone derivatives for modulators of mGluR5 . mGluR5 is a type of glutamate receptor, and modulators of this receptor have potential therapeutic applications in a variety of neurological and psychiatric disorders.

α-Bromination Reaction

The compound is used in the α-bromination reaction on acetophenone derivatives . This reaction is significant in the field of organic chemistry .

Synthesis of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Synthesis of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists

The compound is used in the synthesis of potent and selective serotonin-3 (5-HT3) receptor antagonists . These antagonists, such as DAT-582, granisetron, and ondansetron, are effective in controlling emesis induced by cancer chemotherapeutic agents .

Synthesis of Other Chemicals

Finally, α-brominated products derived from bromoacetophenone find extensive applications in the production of other chemicals .

作用机制

Target of Action

The compound, also known as 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)nicotinamide, primarily targets the EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation. By inhibiting EGFR and HER2, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death .

安全和危害

未来方向

The study of quinoline derivatives is a very active area of research, with new compounds being synthesized and tested for various biological activities . Future research on “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” could involve further exploration of its synthesis, properties, and potential biological activities.

属性

IUPAC Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXANIJAJXZWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6420837.png)

![4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6420860.png)

![N-(3-ethoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6420866.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420871.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6420873.png)

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)

![3-(azepane-1-sulfonyl)-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B6420891.png)

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)